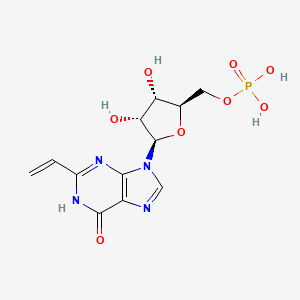

5'-Inosinic acid, 2-ethenyl-

Description

BenchChem offers high-quality 5'-Inosinic acid, 2-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Inosinic acid, 2-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

185378-10-3 |

|---|---|

Molecular Formula |

C12H15N4O8P |

Molecular Weight |

374.24 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-ethenyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H15N4O8P/c1-2-6-14-10-7(11(19)15-6)13-4-16(10)12-9(18)8(17)5(24-12)3-23-25(20,21)22/h2,4-5,8-9,12,17-18H,1,3H2,(H,14,15,19)(H2,20,21,22)/t5-,8-,9-,12-/m1/s1 |

InChI Key |

GJSWNSHGOOIJLU-JJNLEZRASA-N |

Isomeric SMILES |

C=CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Synthesis from Aica Riboside:a Classical Approach Involves the Condensation of 5 Amino 1 β D Ribofuranosyl 4 Imidazolecarboxamide Aica Riboside , a Commercially Available Fermentation Product, with a Reagent That Provides the C2 and Ethenyl Carbons. This Method Fails with Alkali Sensitive Esters Like Methyl Acrylate. a Successful Modification Involves Protecting the Vinyl Group Via a Diels Alder Reaction with Anthracene. the Protected Ester then Readily Condenses with Aica Riboside. the Synthesis Proceeds Through the Following Key Steps:

Protection of the vinyl group of methyl acrylate (B77674) as a Diels-Alder adduct.

Condensation of the adduct with AICA-riboside to form the protected 2-substituted inosine (B1671953) derivative.

Protection of the ribose hydroxyl groups (e.g., as TBDMS ethers).

Pyrolysis (retro-Diels-Alder reaction) to regenerate the ethenyl double bond.

Deprotection of the hydroxyl groups to yield 2-ethenylinosine.

Synthesis Via Palladium Catalyzed Cross Coupling:a More Modern and Versatile Approach Utilizes Palladium Catalyzed Cross Coupling Reactions to Form the C C Bond at the C2 Position. This Strategy Typically Starts from a 2 Halo Inosine Derivative.

Optimization of Reaction Conditions and Yield for 5'-Inosinic acid, 2-ethenyl-

For the AICA-riboside pathway , the initial condensation reaction can proceed in high yield (e.g., 90%). However, the pyrolysis step to remove the anthracene (B1667546) protecting group is often lower yielding (around 50%) and requires high temperatures (e.g., 265 °C), which can lead to side reactions like glycosidic bond cleavage. The final desilylation to afford 2-vinylinosine can be efficient (e.g., 67% yield).

For the cross-coupling pathway , optimization focuses on the palladium-catalyzed reaction. Critical parameters include:

Catalyst System : The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is crucial for catalytic efficiency.

Solvent and Base : A suitable solvent and base are required to facilitate the catalytic cycle.

Protecting Groups : The ribose hydroxyls must be protected to prevent side reactions. The choice of protecting group (e.g., TBDMS, acetyl) can influence solubility and reactivity. Yields for analogous Suzuki couplings to form 2-vinyladenosine have been reported in the range of 41%.

The phosphorylation step also requires careful optimization. While the Yoshikawa procedure is effective, controlling the stoichiometry of POCl₃ is critical to avoid over-phosphorylation. The reaction is typically run at low temperatures (e.g., 0 °C) to enhance selectivity. Yields for subsequent triphosphorylation of related 2-substituted adenosine (B11128) analogs have been reported in the 22-44% range, indicating that the initial monophosphorylation can be a challenging step to optimize for high yield.

The following table summarizes reported yields for analogous synthetic steps.

| Synthetic Step | Pathway | Reagents/Conditions | Reported Yield |

| Condensation | AICA-Riboside | Protected acrylate (B77674), NaOEt | ~90% |

| Pyrolysis | AICA-Riboside | 265 °C | ~50% |

| Desilylation | AICA-Riboside | TBAF | ~67% |

| Suzuki Coupling | Cross-Coupling | Vinyl(trifluoro)borate, Pd catalyst | ~41% (for Adenosine) |

| Triphosphorylation | Chemical | POCl₃, (Bu₃NH)₂H₂P₂O₇ | 22-44% (for Adenosine) |

Comparative Analysis of Synthetic Strategies for 2-Substituted 5'-Inosinic Acids

The synthesis of the 2-ethenyl derivative is part of a broader field of 2-substituted purine (B94841) nucleotides. Comparing the strategies used for different substituents highlights the unique aspects of introducing a vinyl group. The primary point of divergence is the method used to form the bond between C2 of the purine and the substituent.

| Substituent Type | Key Synthetic Reaction | Common Starting Material | Advantages/Disadvantages |

| Alkyl/Aryl | Condensation / Ring Closure | AICA-riboside | Good for a range of substituents from esters/aldehydes; can be a one-pot cyclization. Fails with base-sensitive reagents. |

| Alkylthio | S-Alkylation | 2-Mercaptoinosine | Straightforward nucleophilic substitution. Requires synthesis of the 2-mercapto precursor. |

| Halo (Cl, Br) | Sandmeyer-type reaction | 2-Aminopurine nucleoside (e.g., Guanosine) | Provides key intermediates for further functionalization (e.g., cross-coupling). Diazotization can have variable yields. |

| Amino | Nucleophilic Aromatic Substitution | 2-Halopurine nucleoside | Allows introduction of various amines. Requires a 2-halo precursor. |

| Ethenyl (Vinyl) | Pd-Catalyzed Cross-Coupling | 2-Halopurine nucleoside | Modern, versatile C-C bond formation. Sensitive to catalyst, ligands, and conditions; organometallic reagents can be expensive. |

| Ethenyl (Vinyl) | Condensation & Elimination | AICA-riboside | Utilizes a simple starting material. Requires protection/deprotection of the vinyl group, adding steps and complexity. |

The synthesis of 2-alkyl and 2-aryl inosine (B1671953) derivatives often relies on the condensation of AICA-riboside with esters or related compounds. This method is efficient for many groups but is not suitable for the ethenyl group due to the reactivity of the vinyl system under the required basic conditions. The introduction of heteroatom-linked substituents, such as alkylthio or amino groups, is typically achieved through nucleophilic substitution on an appropriate precursor.

In contrast, the synthesis of 2-ethenylinosine, which requires a stable C-C bond, necessitates more advanced methods. The palladium-catalyzed cross-coupling approach represents the most flexible and modern strategy, allowing for the direct formation of the C-C bond. While the AICA-riboside route with a protected vinyl group is also viable, it is more circuitous. This comparison underscores that the choice of synthetic strategy is fundamentally dictated by the chemical nature of the desired C2 substituent.

Advanced Structural Characterization of 5 Inosinic Acid, 2 Ethenyl

High-Resolution Spectroscopic Analysis of the 2-Ethenyl Moiety

Spectroscopic methods are indispensable for the precise characterization of molecular structures. For 5'-Inosinic acid, 2-ethenyl-, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable insights into the connectivity of atoms, the dynamics of the molecule in solution, and its exact molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

The introduction of the ethenyl (-CH=CH₂) group at the C2 position of the purine (B94841) ring is expected to introduce characteristic signals in the ¹H NMR spectrum. The vinyl protons would appear as a set of coupled multiplets in the olefinic region of the spectrum. The specific chemical shifts and coupling constants of these protons would be sensitive to their local electronic environment and spatial orientation relative to the purine ring.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in assigning the proton resonances and determining the through-bond and through-space connectivities. NOESY, in particular, can reveal spatial proximities between the ethenyl protons and other protons in the molecule, such as the H1' proton of the ribose sugar, which can help to determine the preferred conformation around the glycosidic bond. The substitution of an I-C base pair for a G-C base pair can lead to a significant difference in melting temperatures and drastically increased local dynamics. glenresearch.com

Illustrative ¹H NMR Data for the 2-Ethenyl Moiety

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Hα (vinyl) | 6.0 - 6.5 | dd | Jαβ ≈ 17, Jαγ ≈ 1.5 |

| Hβ (vinyl) | 5.5 - 6.0 | dd | Jβα ≈ 17, Jβγ ≈ 10 |

| Hγ (vinyl) | 6.5 - 7.0 | dd | Jγβ ≈ 10, Jγα ≈ 1.5 |

Note: The above data is illustrative and based on typical values for vinyl groups attached to aromatic systems. Actual values may vary.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of 5'-Inosinic acid, 2-ethenyl-, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent molecular ion, providing a characteristic fragmentation pattern that can be used to elucidate the structure. For 5'-Inosinic acid, 2-ethenyl-, fragmentation would likely involve cleavage of the glycosidic bond to separate the 2-ethenylhypoxanthine base from the ribose-5'-phosphate moiety. Further fragmentation of the purine and sugar rings would provide additional structural confirmation. The fragmentation of N,S-di(EOC)-Cysteine, Methyl Ester has been studied. researchgate.net

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion | Description |

| [M-H]⁻ | Deprotonated parent molecule |

| [Ribose-5'-phosphate]⁻ | Loss of the 2-ethenylhypoxanthine base |

| [2-Ethenylhypoxanthine]⁻ | Loss of the ribose-5'-phosphate moiety |

| [M-H-H₂O]⁻ | Loss of a water molecule |

| [M-H-HPO₃]⁻ | Loss of the phosphate (B84403) group |

Note: This table presents a hypothetical fragmentation pattern. The actual observed fragments may differ based on the ionization method and collision energy used.

Theoretical Computational Chemistry Studies on 5'-Inosinic acid, 2-ethenyl-

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into the electronic structure, reactivity, and dynamic behavior of molecules that can be difficult to obtain through experimentation alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of 5'-Inosinic acid, 2-ethenyl-. These calculations can predict various molecular properties, including the distribution of electron density, molecular orbital energies, and the electrostatic potential.

The introduction of the electron-donating ethenyl group at the C2 position is expected to alter the electronic properties of the purine ring compared to the parent inosinic acid. Computational studies can quantify these changes and predict how they might influence the molecule's reactivity in chemical and biological systems. For instance, calculations can identify the most likely sites for electrophilic or nucleophilic attack. Protonation studies based on quantum theory of atoms in molecules (QTAIM) and computational thermochemistry can be useful to describe the reactivity of related compounds. nih.gov

Calculated Electronic Properties

| Property | Description | Predicted Effect of 2-Ethenyl Group |

| Highest Occupied Molecular Orbital (HOMO) Energy | Related to the ability to donate electrons | Increase in energy, indicating higher reactivity towards electrophiles |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the ability to accept electrons | Minor change expected |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative charge | Increased negative potential around the purine N1 and N7 atoms |

Note: The predicted effects are qualitative and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and interactions of 5'-Inosinic acid, 2-ethenyl- with its surrounding solvent environment, typically water. By simulating the motion of all atoms in the system over time, MD can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the organization of water molecules around it.

These simulations can explore the conformational landscape of the ribose sugar (e.g., C2'-endo vs. C3'-endo puckering), the rotation around the glycosidic bond (syn vs. anti conformation), and the orientation of the 2-ethenyl group. Understanding the solution-phase behavior is critical, as it represents the biologically relevant state of the molecule. Molecular dynamics simulations have been used to study the structure and stability of various modified DNA structures. acs.org

Enzymatic Interactions and Biological Activity of 5 Inosinic Acid, 2 Ethenyl

Elucidation of Enzyme-Substrate Binding Mechanisms

The introduction of a 2-ethenyl (or vinyl) group to the purine (B94841) ring of 5'-Inosinic acid (IMP) creates a molecule with altered electronic and steric properties, leading to distinct interactions with purine metabolizing enzymes.

Interaction with Purine Metabolizing Enzymes

The de novo purine biosynthesis pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which stands at a critical metabolic branch point. From IMP, the pathways diverge to form adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks for RNA and DNA. acs.orgnih.gov The enzymes responsible for this divergence are inosine monophosphate dehydrogenase (IMPDH) for the GMP branch and adenylosuccinate synthetase followed by adenylosuccinate lyase for the AMP branch.

5'-Inosinic acid, 2-ethenyl- primarily targets IMPDH. However, its interactions are not exclusively limited to this enzyme. Research has indicated that 2-vinyl-IMP also acts as a weak inhibitor of GMP synthetase, the second enzyme in the pathway to GMP. acs.org The inhibitory effect on GMP synthetase suggests that the 2-ethenyl substitution may interfere with the binding or catalytic activity of other enzymes that recognize IMP or its derivatives as substrates. The extent of its interaction with other purine salvage and synthesis enzymes, such as adenylosuccinate synthetase and adenylosuccinate lyase, is an area of ongoing investigation.

Investigation of Inosinic Acid Dehydrogenase (IMPDH) Inhibition by 2-Ethenyl Substitution

The most profound and well-documented enzymatic interaction of 5'-Inosinic acid, 2-ethenyl- is its potent inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. acs.orgnih.gov

Studies have demonstrated that 5'-Inosinic acid, 2-ethenyl- is a time-dependent, irreversible inactivator of IMPDH. acs.org This mechanism suggests that the compound initially binds to the active site and then undergoes a chemical reaction that permanently modifies the enzyme, rendering it inactive. The potency of this inhibition is highlighted by its kinetic parameters.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inactivation Rate Constant (kinact) | Mechanism of Action |

|---|---|---|---|---|

| 5'-Inosinic acid, 2-ethenyl- | Inosinic Acid Dehydrogenase (IMPDH) | 3.98 µM | 2.94 x 10-2 s-1 | Time-dependent, irreversible inactivation |

Modulation of Enzymatic Pathways by 5'-Inosinic acid, 2-ethenyl-

The potent and irreversible inhibition of IMPDH by 5'-Inosinic acid, 2-ethenyl- has significant downstream consequences for purine metabolism. By blocking the first committed step in the synthesis of guanine nucleotides, this compound effectively depletes the cellular pools of XMP, GMP, GDP, and GTP. acs.org

This depletion of guanine nucleotides can have wide-ranging effects on cellular processes that are dependent on these molecules, including DNA and RNA synthesis, signal transduction by G-proteins, and energy metabolism. Furthermore, the blockage of the GMP synthesis pathway can lead to an accumulation of IMP. This accumulation may, in turn, lead to an increased flux through the alternative pathway leading to the synthesis of adenine (B156593) nucleotides (AMP, ADP, and ATP), potentially causing an imbalance in the adenine-to-guanine nucleotide ratio. acs.org Such an imbalance can have significant repercussions for the regulation of cellular proliferation and function.

Allosteric Regulation and Kinetic Studies of Involved Enzymes

Further kinetic analyses would be necessary to determine if 5'-Inosinic acid, 2-ethenyl- can influence the allosteric regulation of IMPDH by its natural regulators or if it interacts with other purine metabolizing enzymes in a manner that affects their kinetic properties beyond simple competitive or non-competitive inhibition.

Protein-Ligand Interaction Dynamics of 2-Ethenyl Inosine Analogues

The dynamic interplay between a ligand and its protein target is fundamental to understanding its biological function. For 2-ethenyl inosine analogues, their interaction with enzymes like IMPDH involves intricate conformational changes and binding events.

Upon binding of its substrate IMP, IMPDH undergoes a conformational change that orders the active site for catalysis. acs.orgresearchgate.net The binding of the cofactor NAD+ also induces further conformational adjustments. acs.org Molecular docking and dynamics simulations are powerful tools to investigate these interactions at an atomic level. nih.gov Such studies can help to elucidate the specific binding mode of 5'-Inosinic acid, 2-ethenyl- within the IMPDH active site.

It is hypothesized that the vinyl group at the 2-position of the purine ring plays a crucial role in the irreversible inactivation mechanism. This group may act as a Michael acceptor, reacting with a nucleophilic residue in the active site of IMPDH, such as a cysteine thiol. Computational studies could model this covalent bond formation and provide insights into the transition state and the stability of the resulting adduct.

Understanding the protein-ligand interaction dynamics is also key to structure-based drug design. By analyzing the conformational changes and key interactions between 2-ethenyl inosine analogues and their target enzymes, medicinal chemists can design new inhibitors with improved potency and selectivity. nih.govresearchgate.net

Role of 5 Inosinic Acid, 2 Ethenyl in Metabolic Pathway Research

Investigation of Purine (B94841) Biosynthesis and Salvage Pathway Modulation

There is no available research documenting the investigation of 5'-Inosinic acid, 2-ethenyl- in the context of purine biosynthesis or the modulation of salvage pathways. Studies on the parent compound, inosinic acid (IMP), show it is a crucial intermediate in the de novo synthesis of purine nucleotides, from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. The regulation of this pathway is complex, with feedback inhibition from AMP and GMP controlling the initial committed steps. However, how a 2-ethenyl modification to the inosine (B1671953) base would impact these processes has not been explored in the available literature.

Impact on Nucleotide Pool Homeostasis and Cellular Metabolism

No studies have been found that analyze the impact of 5'-Inosinic acid, 2-ethenyl- on the homeostasis of nucleotide pools or broader cellular metabolism. The balance of purine and pyrimidine (B1678525) nucleotides is critical for cellular functions, including DNA and RNA synthesis, energy transfer, and signaling. Synthetic nucleotide analogues can disrupt this balance, often forming the basis of their therapeutic effects. Without specific research, any potential effects of the 2-ethenyl derivative on cellular nucleotide concentrations are purely speculative.

Metabolic Flux Analysis in the Presence of 5'-Inosinic acid, 2-ethenyl-

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. A search for studies employing this methodology to investigate the effects of 5'-Inosinic acid, 2-ethenyl- has not returned any results. Such an analysis would be necessary to understand how this specific compound might alter the flow of metabolites through central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, or purine biosynthetic pathways.

Comparative Metabolomics of Systems Exposed to 2-Ethenyl-5'-Inosinic Acid

Comparative metabolomics allows for a broad comparison of the metabolic profiles of cells or organisms under different conditions. There are no published comparative metabolomics studies that have examined biological systems exposed to 5'-Inosinic acid, 2-ethenyl-. This type of research would be essential to identify widespread changes in metabolite levels and to generate hypotheses about the compound's mechanism of action.

Role in Microbiological Metabolic Processes

The role of 5'-Inosinic acid, 2-ethenyl- in the metabolic processes of microorganisms is also an uninvestigated area. Bacteria and other microbes have diverse metabolic capabilities, and purine metabolism is a key pathway for their growth and proliferation. While many purine analogues have been studied as potential antimicrobial agents, the specific effects of this 2-ethenyl derivative on microbial life have not been documented.

Analytical Methodologies for 5 Inosinic Acid, 2 Ethenyl in Research Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 5'-Inosinic acid, 2-ethenyl- from complex matrices, enabling its accurate measurement. The choice of technique depends on the required sensitivity, resolution, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like nucleotides. Method development for 5'-Inosinic acid, 2-ethenyl- would logically be adapted from established methods for its parent compound, 5'-Inosinic acid (IMP). nih.govnih.gov Reversed-phase HPLC, particularly with a C18 stationary phase, is a common approach. researchgate.netimpactfactor.org

Due to the polar and ionic nature of the phosphate (B84403) group, an ion-pairing reagent is often added to the mobile phase to improve retention and peak shape on reversed-phase columns. nih.govresearchgate.net Reagents such as tetrabutylammonium (B224687) or hexane-1-sulfonic acid sodium salt form a neutral ion pair with the analyte, increasing its interaction with the non-polar stationary phase. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. impactfactor.orgimpactfactor.org Detection is commonly performed using a UV detector, leveraging the strong absorbance of the purine (B94841) ring at wavelengths around 254-270 nm. impactfactor.orgusda.gov

Table 1: Illustrative HPLC Parameters for Nucleotide Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Aqueous Buffer (e.g., 10-20 mM Potassium Phosphate, pH 5.5-7.0) | Controls pH and ionic strength. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute analytes. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples. |

| Ion-Pair Reagent | Tetrabutylammonium phosphate or Hexanesulfonate | Enhances retention of the anionic nucleotide. |

| Flow Rate | 0.8 - 1.2 mL/min | Determines analysis time and efficiency. impactfactor.org |

| Column Temp. | Ambient to 40°C | Affects viscosity and separation selectivity. impactfactor.org |

| Detection | UV Absorbance at ~255 nm | Quantifies the analyte based on light absorption. researchgate.net |

| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

For more complex biological samples or when high throughput is required, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. ub.edu By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve faster separations and superior resolution. shimadzu.com This enhanced resolution is particularly valuable for separating the 2-ethenyl derivative from the parent 5'-Inosinic acid and other structurally similar metabolites that may be present in a sample. The increased peak capacity allows for more confident identification and quantification in a shorter amount of time, with typical run times often under 10 minutes. shimadzu.comunl.edu

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Nucleotides like 5'-Inosinic acid, 2-ethenyl- are inherently non-volatile due to their polarity and high molecular weight. Therefore, direct analysis by GC is not feasible. However, GC can be applied following a chemical derivatization step that converts the non-volatile analyte into a volatile derivative. mdpi.com

The most common derivatization technique for compounds with active hydrogen atoms (in -OH, -NH2, and -COOH groups) is silylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. mdpi.com The resulting TMS-derivatized 5'-Inosinic acid, 2-ethenyl- can then be separated on a GC column and detected, typically by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the mass spectrum. fmach.itsemanticscholar.org

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry is an indispensable tool for the sensitive detection and unambiguous identification of 5'-Inosinic acid, 2-ethenyl-. It is most often coupled with a liquid chromatography system (LC-MS) to provide high selectivity and specificity.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of metabolites in complex biological matrices. scirp.orgnih.govsemanticscholar.org The technique couples the separation power of HPLC or UHPLC with the high selectivity and sensitivity of a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization source for this type of analysis, capable of generating intact molecular ions from polar molecules like nucleotides, often in negative ion mode ([M-H]⁻) due to the acidic phosphate group. researchgate.netekb.eg

In an LC-MS/MS experiment, the first mass analyzer (Q1) is set to isolate the precursor ion (the molecular ion of 5'-Inosinic acid, 2-ethenyl-). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling detection at very low concentrations. mdpi.comresearchgate.net This makes it the method of choice for metabolite profiling studies in biological fluids like plasma or cell extracts. nih.govtmiclinode.comnih.gov

Table 2: Representative LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Typical Setting | Function |

| Ion Source | Electrospray Ionization (ESI) | Generates gas-phase ions from solution. |

| Polarity | Negative or Positive | Negative mode is often preferred for nucleotides. researchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M-H]⁻ of the analyte | Selects the ion of interest. |

| Product Ion (Q3) | Specific fragment of the analyte | Confirms identity and enhances specificity. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion. |

| Collision Energy | Optimized for specific transition | Controls the degree of fragmentation. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides extremely accurate mass measurements, typically with an error of less than 5 ppm. nih.govmdpi.com This capability is crucial for confirming the elemental composition of an analyte, which serves as a powerful tool for identification. nih.govelsevierpure.com

For 5'-Inosinic acid, 2-ethenyl-, HRMS can unambiguously confirm its identity by matching the measured accurate mass to the theoretical calculated mass of its chemical formula. This is especially important for distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov In metabolomics research, HRMS is used to identify unknown metabolites by proposing chemical formulas based on their accurate mass, providing key information for structural elucidation. mdpi.comnih.govresearchgate.net

Table 3: Theoretical Mass Comparison of Related Compounds

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| 5'-Inosinic acid (IMP) | C₁₀H₁₃N₄O₈P | 348.0471 |

| 5'-Inosinic acid, 2-ethenyl- | C₁₂H₁₅N₄O₈P | 374.0627 |

Spectroscopic Quantification Methods (e.g., UV-Vis absorption, fluorescence)

There is no available information in scientific literature regarding the use of spectroscopic methods for the quantification of 5'-Inosinic acid, 2-ethenyl-. Standard analytical techniques such as UV-Vis absorption and fluorescence spectroscopy have not been documented for this specific compound. Therefore, characteristic data including absorption maxima (λmax), molar absorptivity coefficients, and fluorescence excitation and emission spectra are unknown. Without experimental data, a data table summarizing these spectroscopic properties cannot be generated.

Applications of 5 Inosinic Acid, 2 Ethenyl As a Chemical Research Probe

Utilization as a Molecular Tool for Investigating Purine (B94841) Receptor Interactions

Purinergic receptors, which are activated by extracellular nucleotides like ATP and adenosine (B11128), play crucial roles in a myriad of physiological processes. patsnap.comwikipedia.orgtocris.comwikipedia.org Understanding how these receptors bind to their ligands is essential for developing targeted therapeutics. 5'-Inosinic acid, 2-ethenyl- can serve as a valuable molecular tool in these investigations.

Modified nucleotides are instrumental in probing the structure and function of G protein-coupled receptors (GPCRs) such as the P2Y receptors. nih.gov By systematically altering the structure of agonist ligands, researchers can gain insights into the binding pocket of the receptor. nih.gov The 2-ethenyl- substituent on the inosine (B1671953) monophosphate core can be used to explore the steric and electronic requirements of the purine binding site on various receptor subtypes. For instance, studies with other 2-substituted adenosine analogs have shown that modifications at this position can influence receptor affinity and selectivity. nih.gov

The ethenyl group, with its double bond, offers a site for further chemical modification, allowing for the attachment of reporter groups or cross-linking agents. This could enable the mapping of the ligand-binding site through techniques like photoaffinity labeling. Such approaches have been successfully used with other nucleotide analogs to identify key amino acid residues involved in receptor binding.

Table 1: Potential Applications in Purine Receptor Interaction Studies

| Application | Description |

|---|---|

| Structure-Activity Relationship (SAR) Studies | The 2-ethenyl- modification allows for the systematic exploration of how changes to the purine core affect binding affinity and selectivity for different purinergic receptor subtypes. |

| Binding Site Mapping | The ethenyl group can be functionalized with photo-reactive groups to covalently link the probe to the receptor, enabling the identification of amino acids within the binding pocket. |

| Development of Selective Ligands | By understanding the interactions of the 2-ethenyl- group with the receptor, it may be possible to design more potent and selective agonists or antagonists for specific purinergic receptor subtypes. |

Development of Fluorescent or Isotopic Labels for Tracking Metabolic Pathways

The study of metabolic pathways often relies on the use of labeled molecules that can be tracked as they are processed by cellular machinery. creative-proteomics.com 5'-Inosinic acid, 2-ethenyl- is a prime candidate for the development of such tracers for purine metabolism. nih.govwikipedia.org

The ethenyl group can serve as a handle for the attachment of fluorescent dyes or isotopic labels. For example, fluorescently labeled nucleotides are widely used to visualize nucleic acid dynamics in living cells. nih.govbiorxiv.orgresearchgate.netrevvity.com A fluorescent derivative of 2-ethenyl-IMP could be used to monitor its uptake and incorporation into cellular nucleotide pools and nucleic acids in real-time. This would provide valuable information about the enzymes involved in these processes and how they are regulated.

Isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N) could be used in metabolic flux analysis studies. By tracking the fate of the isotopic labels using mass spectrometry, researchers can quantify the rates of various reactions in the purine biosynthetic and salvage pathways. creative-proteomics.com This information is critical for understanding metabolic reprogramming in diseases like cancer.

Table 2: Labeling Strategies for Metabolic Pathway Analysis

| Label Type | Application |

|---|---|

| Fluorescent Labels | The ethenyl group can be conjugated to a fluorophore to create a probe for live-cell imaging of purine uptake, trafficking, and incorporation into RNA. nih.govbiorxiv.orgresearchgate.net |

| Isotopic Labels | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the 2-ethenyl-IMP molecule allows for its use in metabolic flux analysis to quantify the activity of purine metabolic pathways. |

| Biotinylation | Attachment of a biotin (B1667282) tag to the ethenyl group would enable the affinity purification of enzymes and other proteins that bind to the nucleotide, facilitating their identification and characterization. |

Use in Functional Genomic and Proteomic Screens

Functional genomics and proteomics aim to understand the roles of genes and proteins on a global scale. nih.govwikipedia.orgmdpi.com Chemical probes are powerful tools in these fields for identifying and characterizing the functions of specific proteins in complex biological systems. researchgate.netmdpi.com 5'-Inosinic acid, 2-ethenyl- can be adapted for use in activity-based protein profiling (ABPP), a chemical proteomic strategy that uses reactive probes to label active enzymes. mdpi.comchemicalprobes.orgwikipedia.org

The ethenyl group can be designed to act as a "warhead" that covalently modifies the active site of enzymes that bind IMP or related nucleotides. chemicalprobes.orgwikipedia.org By attaching a reporter tag, such as biotin or a fluorescent dye, to the probe, these labeled enzymes can be enriched and identified by mass spectrometry. nih.govjenabioscience.com This approach could lead to the discovery of new enzymes involved in purine metabolism or signaling.

Furthermore, this probe could be used in high-throughput screening assays to identify small molecules that modulate the activity of these enzymes. Such screens are a critical first step in the drug discovery process.

Probing Nucleotide-Binding Protein Structures and Dynamics

Understanding the three-dimensional structures of nucleotide-binding proteins is key to deciphering their mechanisms of action. plos.org Nucleotide analogs are frequently used in structural biology studies, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to trap proteins in specific conformational states. oup.com

5'-Inosinic acid, 2-ethenyl- can be used as a non-hydrolyzable analog in some cases or can be modified to be non-hydrolyzable to stabilize the protein-ligand complex for structural determination. The unique electronic properties of the ethenyl group may also serve as a useful spectroscopic probe to monitor changes in the local environment of the binding site upon protein conformational changes.

The development of nucleotide analogs with specific modifications can provide insights into the precise interactions between the nucleotide and the protein. The 2-ethenyl- group can help to define the space and electronic environment of the C2-position of the purine ring within the binding pocket of various nucleotide-binding proteins.

Contribution to the Study of Cell Signaling Pathways Mediated by Purine Nucleotides

Purine nucleotides are not only building blocks for nucleic acids but also important signaling molecules. wikipedia.orgnih.gov Extracellular ATP and its breakdown products, including adenosine, regulate a wide range of cellular processes through purinergic receptors. wikipedia.org Intracellularly, nucleotides like GTP are essential for G-protein signaling.

A 2-ethenyl- derivative of inosine triphosphate (ITP) or guanosine (B1672433) triphosphate (GTP), synthesized from 2-ethenyl-IMP, could be used to study the activation of specific G-proteins or other nucleotide-dependent signaling events. The ethenyl group could be modified to create caged compounds, where the activity of the nucleotide is blocked until it is released by a flash of light. This would allow for the precise temporal and spatial control of signaling pathway activation.

By serving as a precursor to other 2-ethenyl-purine nucleotides, 5'-Inosinic acid, 2-ethenyl- can contribute to a deeper understanding of the complex roles of purine nucleotides in cell signaling.

Future Research Directions and Translational Potential

Integration with Systems Biology Approaches

To fully comprehend the biological significance of 5'-Inosinic acid, 2-ethenyl-, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. Nucleotide metabolism is a complex and tightly regulated network, and the introduction of a modified nucleotide can have far-reaching effects. oup.com Systems biology offers a powerful framework for mapping these effects by integrating multi-omics data to build comprehensive computational models.

Future research should focus on generating and integrating datasets to understand how 5'-Inosinic acid, 2-ethenyl-, perturbs cellular networks. This would involve a multi-pronged approach:

Transcriptomics: Utilizing RNA-sequencing to identify changes in gene expression in cells exposed to the compound. This could reveal compensatory mechanisms or signaling pathways activated in response to the modified nucleotide.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein levels, identifying enzymes and binding proteins that interact with or are regulated by the compound or its metabolites.

Metabolomics: Applying untargeted and targeted metabolomics to trace the metabolic fate of 5'-Inosinic acid, 2-ethenyl-, and identify downstream metabolic shifts. This is critical for understanding its stability, conversion into other molecules, and impact on the broader purine (B94841) metabolic pathways. libretexts.org

Fluxomics: Using stable isotope tracers to quantitatively map the flow of metabolites through the purine synthesis and salvage pathways, revealing how 5'-Inosinic acid, 2-ethenyl-, alters metabolic fluxes in real-time. oup.com

By integrating these datasets, researchers can construct predictive models of the compound's mechanism of action, identify potential off-target effects, and generate new hypotheses for its therapeutic application.

| Omics Approach | Objective | Potential Insights | Key Technologies |

| Transcriptomics | Analyze global changes in gene expression. | Identification of responsive signaling pathways and regulatory networks. | RNA-Sequencing (RNA-Seq) |

| Proteomics | Quantify changes in the cellular proteome. | Discovery of protein interaction partners and affected enzymes. | Mass Spectrometry (LC-MS/MS) |

| Metabolomics | Profile intracellular metabolite concentrations. | Elucidation of metabolic fate and impact on cellular biochemistry. | HPLC-MS, GC-MS |

| Fluxomics | Measure the rate of metabolic reactions. | Quantify alterations in nucleotide pathway dynamics. | Stable Isotope Tracers, NMR, MS |

Advanced Structural-Activity Relationship Studies for 2-Ethenyl Inosine (B1671953) Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 2-ethenyl inosine derivatives, a systematic exploration of the structure-activity relationship (SAR) is essential for optimizing potency, selectivity, and pharmacokinetic properties. Modifications to the purine scaffold, particularly at the C2 position, have been shown to significantly influence the biological activity of nucleoside analogs. nih.gov

A focused medicinal chemistry campaign should be initiated to synthesize a library of analogs based on the 2-ethenyl inosine scaffold. The SAR exploration would systematically probe the contributions of different molecular features:

The Ethenyl Group: Modifying the vinyl substituent to explore the effects of sterics and electronics. Derivatives could include propenyl, halo-ethenyl, or styryl groups to probe the binding pocket's size and electronic requirements.

The Ribose Moiety: Introducing modifications at the 2'- and 3'-positions of the ribose sugar can impact metabolic stability and enzyme interactions. nih.gov Analogs such as 2'-deoxy, 2'-fluoro, or locked nucleic acid (LNA) versions could be synthesized.

The 5'-Phosphate: Varying the phosphorylation state (monophosphate, diphosphate, triphosphate) or creating prodrugs (e.g., phosphoramidates) can dramatically affect cell permeability and the activation pathway.

Each synthesized compound would be evaluated in a panel of biochemical and cell-based assays to build a quantitative SAR model. This model, powered by computational chemistry and molecular docking, would guide the rational design of next-generation compounds with improved therapeutic profiles. nih.gov

| Derivative Class | Modification Site | Rationale for Investigation | Example Modifications |

| Ethenyl Analogs | C2-Position of Purine | Explore steric and electronic tolerance of the target binding site. | Propyl, Butenyl, Phenylvinyl |

| Sugar Modifications | C2' and C3' of Ribose | Enhance metabolic stability and modulate binding conformation. | 2'-deoxy, 2'-fluoro, 2'-O-methyl |

| Phosphate (B84403) Prodrugs | 5'-Phosphate Group | Improve cell permeability and control intracellular release. | Phosphoramidates, Triphosphates |

Exploration of Novel Enzymatic Targets and Metabolic Interventions

The parent molecule, inosinic acid (inosine monophosphate or IMP), is a central hub in purine metabolism, serving as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). themedicalbiochemistrypage.org Key enzymes in this pathway, such as inosine monophosphate dehydrogenase (IMPDH), are established therapeutic targets. nih.govmdpi.com The introduction of a 2-ethenyl group could fundamentally alter how the molecule interacts with these known enzymes or enable it to bind to novel protein targets.

Future research must prioritize the identification and validation of the enzymatic targets of 5'-Inosinic acid, 2-ethenyl-. Potential targets include enzymes within the purine metabolic pathways:

IMPDH: A rate-limiting enzyme in GTP biosynthesis, critical for cell proliferation. acs.orgnih.gov The 2-ethenyl derivative could act as an inhibitor or a substrate, and its effect on IMPDH activity from different species (e.g., human vs. pathogenic microbes) should be assessed.

Adenylosuccinate Synthetase (ADSS): The first committed enzyme in the conversion of IMP to AMP.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A key enzyme in the purine salvage pathway. libretexts.org

Beyond canonical purine metabolism, unbiased approaches like activity-based protein profiling (ABPP) and chemical proteomics could be employed to identify novel binding partners throughout the cell. Once targets are identified, structural biology techniques (e.g., X-ray crystallography, Cryo-EM) can be used to determine the precise binding mode of the 2-ethenyl derivative, providing a blueprint for designing more potent and selective inhibitors or probes.

Development of Advanced Analytical Platforms for In-situ Monitoring

To understand the pharmacodynamics of 5'-Inosinic acid, 2-ethenyl-, it is essential to monitor its concentration and localization within living cells in real-time. Traditional methods often rely on cell lysis, which precludes dynamic measurements. Therefore, the development of advanced analytical platforms for in-situ monitoring is a critical research direction.

Several promising technologies could be adapted for this purpose:

Aptamer-Based Sensors: Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. An aptamer that selectively binds to 2-ethenyl inosinic acid could be developed and coupled with a fluorescent reporter. When integrated with platforms like graphene oxide nanosheets, these sensors can be delivered into living cells for real-time visualization of the compound's distribution and concentration changes. acs.orgnih.gov

Genetically Encoded Biosensors: By engineering fluorescent proteins or enzymes that change their properties upon binding to the target molecule, genetically encoded biosensors can be expressed directly in cells for continuous monitoring.

Advanced Microscopy Techniques: Techniques like fluorescence lifetime imaging microscopy (FLIM) and Raman microscopy could potentially be used to detect the unique spectral signature of the ethenyl group, allowing for label-free tracking of the compound within cellular compartments.

These platforms would provide unprecedented insight into the compound's uptake, metabolic conversion, and engagement with its intracellular targets, bridging the gap between molecular activity and cellular response. nih.gov

Design of Next-Generation Nucleotide Probes for Biomedical Research

The unique chemical handle provided by the ethenyl group makes 5'-Inosinic acid, 2-ethenyl-, an attractive scaffold for designing next-generation nucleotide probes. youtube.com Such probes are indispensable tools for studying nucleic acid biology, detecting specific sequences, and diagnosing diseases. researchgate.netresearchgate.net

The design strategy for these probes could leverage the ethenyl group in several ways:

Bioorthogonal Chemistry: The vinyl group can participate in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder cycloadditions. A 2-ethenyl inosine triphosphate analog could be metabolically incorporated into newly synthesized DNA or RNA by polymerases. The incorporated probe could then be tagged with a fluorescent dye or biotin (B1667282) via a "click" reaction, enabling the visualization and isolation of specific nucleic acid populations.

Enhanced Specificity Probes: The steric and electronic properties of the ethenyl group could be used to design hybridization probes with unique binding characteristics. For instance, a probe containing a 2-ethenyl inosine could be designed to selectively bind to a DNA or RNA sequence containing a single nucleotide polymorphism (SNP), as the modification may enhance discrimination between matched and mismatched targets. mdpi.com

Fluorescent Nucleotide Analogs: The ethenyl group could be further functionalized to create an intrinsically fluorescent nucleotide analog. Such a probe would allow for direct, real-time monitoring of enzymatic reactions involving nucleotides, such as those catalyzed by polymerases or kinases, without the need for bulky external fluorophores.

These next-generation probes would provide powerful new tools for a wide range of applications, from basic research into DNA replication and transcription to the development of novel diagnostic assays.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.